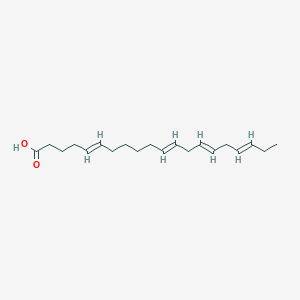
5,11,14,17-Eicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11,14,17-Eicosatetraenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H32O2 and its molecular weight is 304.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Immunological Applications
5,11,14,17-Eicosatetraenoic acid has been studied for its role as a precursor in the biosynthesis of eicosanoids, which are signaling molecules that play crucial roles in immune responses and inflammation.
- Eosinophil Chemotaxis : Research indicates that 5-oxo-6,8,11,14-eicosatetraenoic acid (a metabolite derived from this compound) acts as a potent eosinophil chemoattractant. It mediates the infiltration of eosinophils in allergic conditions such as asthma and allergic rhinitis by binding to the OXE receptor . This suggests that targeting this pathway could provide therapeutic benefits in treating eosinophilic diseases.
- Neutrophil Activation : The compound also influences neutrophil behavior by promoting chemotaxis and actin polymerization. Studies have shown that it can enhance neutrophil aggregation and adherence through increased expression of CD11b and CD11c . This property highlights its potential role in modulating inflammatory responses.
Cardiovascular Health
This compound is associated with protective effects against cardiovascular diseases:
- Coronary Heart Disease : Eicosanoids derived from this fatty acid have been implicated in reducing the risk of coronary heart disease by influencing platelet function and vascular inflammation. The metabolism of this compound by human platelets leads to the formation of various bioactive lipids that can modulate vascular reactivity and platelet aggregation .
- Thrombosis Prevention : The anti-thrombotic properties of metabolites derived from this compound suggest a potential application in the prevention of thrombotic events. Its role in inhibiting platelet activation could be beneficial for individuals at risk of cardiovascular events .
Research Methodologies
The study of this compound encompasses various methodologies:
- Cell Culture Studies : In vitro experiments using human leukocytes have been pivotal in elucidating the mechanisms by which this fatty acid influences immune cell behavior. Flow cytometry has been employed to measure actin polymerization and chemotaxis in response to eicosanoid stimulation .
- Animal Models : Animal studies have demonstrated the effects of 5-oxo-6,8,11,14-eicosatetraenoic acid on eosinophil infiltration in vivo. These models are crucial for understanding the physiological relevance of these compounds in disease contexts .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Propriétés
Numéro CAS |
2271-31-0 |
|---|---|
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(5E,11E,14E,17E)-icosa-5,11,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,15-16H,2,5,8,11-14,17-19H2,1H3,(H,21,22)/b4-3+,7-6+,10-9+,16-15+ |
Clé InChI |
JDKIKEYFSJUYJZ-MLPCWCQHSA-N |
SMILES |
CCC=CCC=CCC=CCCCCC=CCCCC(=O)O |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCC/C=C/CCCC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCCCCC=CCCCC(=O)O |
Synonymes |
5,11,14,17-eicosatetraenoic acid 5c,11c,14c,17c-eicosatetraenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















